Hydroxy-PEG10-t-butyl ester

Descripción general

Descripción

Hydroxy-PEG10-t-butyl ester is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hydroxy-PEG10-t-butyl ester is synthesized through a series of chemical reactions involving the conjugation of polyethylene glycol with t-butyl ester. The process typically involves the following steps:

Activation of PEG: Polyethylene glycol is activated using a suitable reagent, such as tosyl chloride, to form a PEG-tosylate intermediate.

Nucleophilic Substitution: The PEG-tosylate intermediate undergoes nucleophilic substitution with a hydroxyl-containing compound to introduce the hydroxyl group.

Esterification: The hydroxyl-PEG intermediate is then esterified with t-butyl ester under acidic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of polyethylene glycol are activated using tosyl chloride or similar reagents.

Continuous Flow Reactors: The nucleophilic substitution and esterification reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions: Hydroxy-PEG10-t-butyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Ethers, amines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Drug Delivery Systems

Hydroxy-PEG10-t-butyl ester plays a crucial role in enhancing the solubility and bioavailability of poorly soluble drugs. Its hydrophilic nature facilitates the transport of conjugated drugs through biological systems, improving therapeutic efficacy while minimizing systemic toxicity. This compound is particularly useful in antibody-drug conjugates, where it acts as a stable linker that allows for targeted delivery of cytotoxic agents to specific cells.

2. Bioconjugation Techniques

The compound is employed extensively in bioconjugation processes, where it serves as a linker to attach therapeutic agents to targeting ligands. This capability is particularly valuable in developing targeted therapies, such as those used in cancer treatment. The efficiency of bioconjugation reactions utilizing this compound has been shown to significantly improve the specificity and stability of the resulting conjugates.

3. Material Science

In material science, this compound is used to modify surfaces of drug particles and biomaterials to enhance their properties. Its ability to form stable linkages with various substrates makes it an essential component in the development of advanced materials for biomedical applications .

Several studies have highlighted the effectiveness of this compound in various applications:

- Bioconjugation Efficiency : Research demonstrated that this compound significantly enhances the kinetics and yields of bioconjugation reactions through copper-catalyzed azide-alkyne cycloaddition (CuAAC), resulting in high specificity and stability of triazole linkages formed with azide-bearing compounds.

- Drug Delivery Enhancements : In studies focusing on anticancer therapies, this compound was utilized to conjugate chemotherapeutic agents to monoclonal antibodies. Results indicated improved targeting capabilities and reduced side effects compared to traditional delivery methods .

- Metabolic Pathway Interactions : Investigations into the metabolic pathways affected by this compound revealed potential interactions with various enzymes, suggesting that it might influence metabolic flux or metabolite levels in treated cells .

Mecanismo De Acción

Hydroxy-PEG10-t-butyl ester exerts its effects through the following mechanisms:

Molecular Targets: The hydroxyl and ester groups interact with various biomolecules, facilitating their modification and functionalization.

Pathways Involved: The PEG spacer enhances solubility and reduces immunogenicity, while the t-butyl ester provides stability and controlled release properties.

Comparación Con Compuestos Similares

Hydroxy-PEG10-t-butyl ester is unique due to its combination of PEG and t-butyl ester functionalities. Similar compounds include:

m-PEG8-t-butyl ester: Contains a shorter PEG chain and similar ester functionality.

Azido-PEG8-azide: Features azide groups instead of hydroxyl and ester groups.

Amino-PEG8-acid: Contains amino and carboxylic acid groups instead of hydroxyl and ester groups.

This compound stands out due to its longer PEG chain, which provides enhanced solubility and biocompatibility, making it suitable for a wider range of applications .

Actividad Biológica

Hydroxy-PEG10-t-butyl ester, also known by its CAS number 778596-26-2, is a polyethylene glycol (PEG)-based compound that has garnered attention for its potential applications in drug delivery and bioconjugation due to its unique structural properties. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

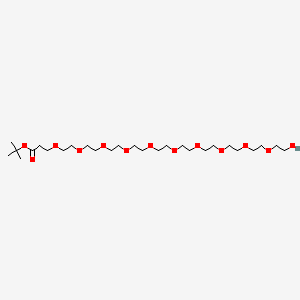

This compound is characterized by a PEG backbone with a hydroxyl group and a tert-butyl ester functional group. Its molecular formula is and it has a molecular weight of approximately 586.7 g/mol. The presence of the hydroxyl group allows for further derivatization, while the tert-butyl group enhances its stability in various biochemical environments .

The biological activity of this compound primarily stems from its ability to modify biomolecules, enhancing their solubility and stability. The PEG moiety increases hydrophilicity, facilitating better interaction with aqueous environments. The compound can undergo deprotection under acidic conditions, allowing for the release of reactive groups that can interact with target biomolecules.

Key Mechanisms:

- Covalent Bond Formation: The hydroxyl group can form covalent bonds with various biomolecules, which can lead to enzyme inhibition or activation depending on the target.

- Modification of Biomolecules: By altering the properties of proteins and peptides, this compound can influence cell signaling pathways and gene expression .

This compound exhibits several biochemical properties that enhance its utility in research and therapeutic applications:

| Property | Description |

|---|---|

| Solubility | Highly soluble in aqueous media due to PEG backbone |

| Stability | Increased metabolic stability from tert-butyl protection |

| Reactivity | Capable of forming stable amide bonds with primary amines |

| Biocompatibility | Generally well-tolerated in biological systems, making it suitable for drug delivery applications |

1. Drug Delivery Applications

This compound has been studied as a linker in antibody-drug conjugates (ADCs). Its ability to form stable linkages enhances the pharmacokinetic properties of therapeutic agents. For example, conjugation with chemotherapeutic agents like Paclitaxel has shown promising results in targeted cancer therapies .

2. Bioconjugation Studies

In a study examining the efficacy of this compound in bioconjugation, researchers demonstrated that it could effectively link proteins to small molecules, improving solubility and bioavailability. This was particularly evident in experiments where the compound facilitated the conjugation of therapeutic peptides to targeting ligands, enhancing their delivery to specific cells .

Research Findings

Recent research highlights the versatility of this compound in various biomedical applications:

- Antiproliferative Effects: Studies have indicated that modifications using this compound can lead to reduced cell proliferation in certain cancer cell lines, suggesting potential applications in cancer therapy .

- Antioxidant Activity: Some derivatives have shown significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O13/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h28H,4-25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEGJXDZOJNBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.